

The Role of [Orn5]-URP in Cardiovascular Research: A Technical Guide

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Compound of Interest

Compound Name: [Orn5]-URP

Cat. No.: B15570194

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Introduction

The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II-related peptide (URP), and their common G protein-coupled receptor (GPCR), the UT receptor, has emerged as a significant modulator of cardiovascular function and a potential therapeutic target in cardiovascular diseases. Both U-II and URP exert potent and diverse effects on the cardiovascular system, including vasoconstriction, regulation of cardiac contractility, and promotion of pathological remodeling processes such as cardiac hypertrophy and fibrosis. **[Orn5]-URP** is a synthetic analog of URP that has been identified as a pure and selective antagonist of the UT receptor. This technical guide provides an in-depth overview of the role of **[Orn5]-URP** in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant signaling pathways.

[Orn5]-URP: A Pure Antagonist of the Urotensin-II Receptor

[Orn5]-URP has been characterized as a competitive antagonist at the UT receptor, effectively blocking the physiological actions of both U-II and URP. Unlike some other U-II/URP analogs that exhibit partial agonist activity, **[Orn5]-URP** is devoid of intrinsic agonistic effects, making it a valuable pharmacological tool for elucidating the (patho)physiological roles of the urotensinergic system.

Quantitative Data Summary

The antagonist potency of **[Orn5]-URP** has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview for researchers.

Compound	Assay	Tissue/Cell Type	Agonist	Parameter	Value	Reference
[Orn5]-URP	Rat Aortic Ring Contraction	Rat Thoracic Aorta	U-II / URP	Antagonist Activity	Pure Antagonist	[1]
[Orn5]-URP	Calcium Mobilization	Rat Cortical Astrocytes	U-II / URP	Antagonist Activity	Pure Antagonist	[1]
[Orn5]-URP	Not Specified	Not Specified	Not Specified	pEC50	7.24	[2]

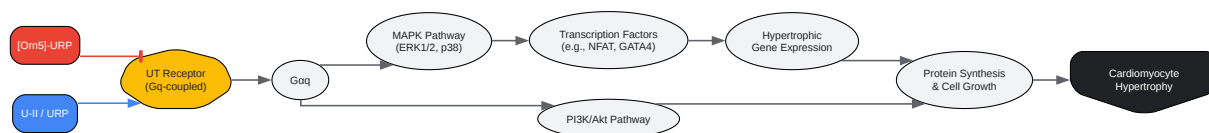
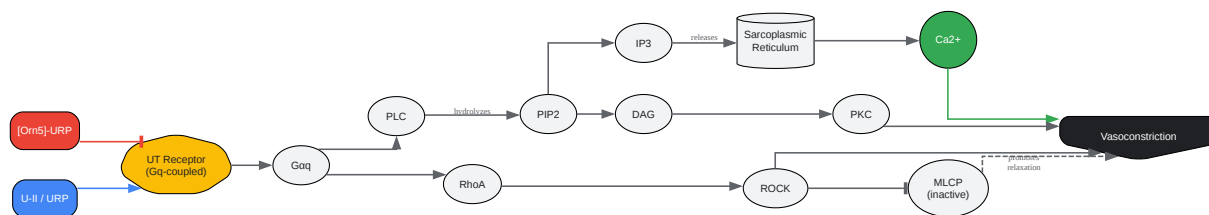
Note: Further quantitative data such as pA2 or Ki values from cardiovascular-specific assays are still emerging in the literature.

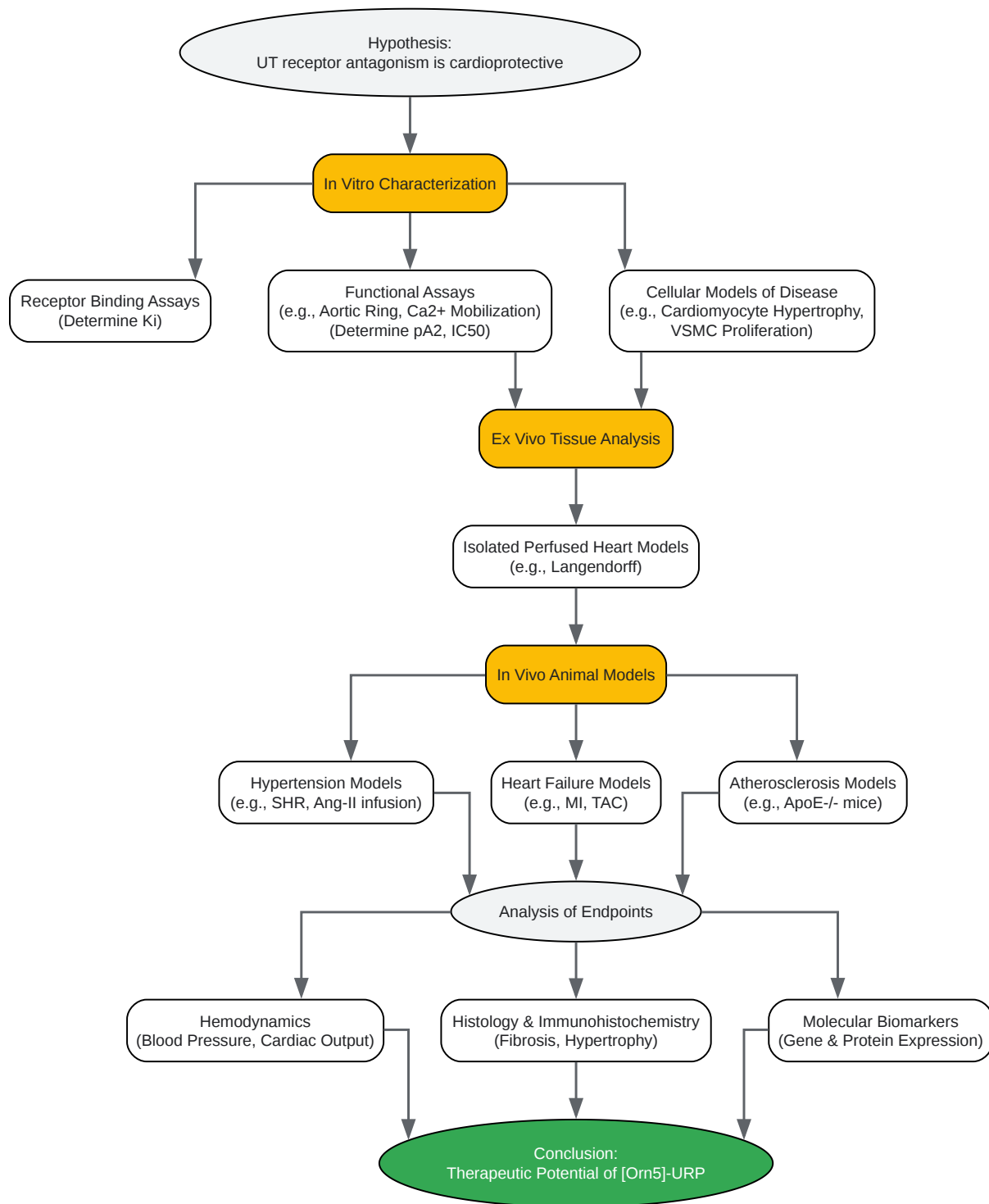
Key Signaling Pathways Modulated by [Orn5]-URP

By antagonizing the UT receptor, **[Orn5]-URP** inhibits the downstream signaling cascades initiated by U-II and URP. The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins, leading to the activation of multiple intracellular signaling pathways that are implicated in cardiovascular pathophysiology.

Urotensin-II Receptor Signaling in Vasoconstriction

U-II is a potent vasoconstrictor, and its effects are mediated through the Gαq-PLC-IP3-Ca²⁺ and RhoA/ROCK pathways in vascular smooth muscle cells (VSMCs). **[Orn5]-URP** can be utilized to probe and inhibit these pathways.





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References

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- 2. medchemexpress.cn [medchemexpress.cn]
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